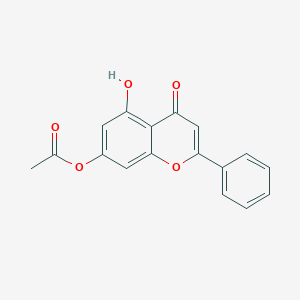

5-Hydroxy-7-acetoxyflavone

Description

Properties

IUPAC Name |

(5-hydroxy-4-oxo-2-phenylchromen-7-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-10(18)21-12-7-13(19)17-14(20)9-15(22-16(17)8-12)11-5-3-2-4-6-11/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJRZPKTPVQOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-7-acetoxyflavone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7-acetoxyflavone is a synthetic flavonoid derivative belonging to the flavone subclass. Flavonoids are a diverse group of polyphenolic compounds widely found in nature, known for their broad spectrum of biological activities. The structural characteristics of this compound, particularly the presence of a hydroxyl group at the 5-position and an acetoxy group at the 7-position of the A-ring, are anticipated to confer specific chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthesis of this compound, drawing upon available data for the compound and its structural analogs. While specific experimental data for this particular flavone is limited in publicly available literature, this guide extrapolates from the well-established chemistry and biology of the flavone nucleus to provide a robust predictive profile.

Chemical Properties and Structure

This compound is characterized by the core flavone skeleton (2-phenyl-4H-1-benzopyran-4-one) with specific substitutions on the A-ring.

Chemical Structure

The IUPAC name for this compound is 7-(acetyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one . The structure is depicted below:

Key Structural Features:

-

Flavone Backbone: A C6-C3-C6 skeleton consisting of two benzene rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).

-

5-Hydroxy Group: A hydroxyl group at position 5 of the A-ring. This group is known to form an intramolecular hydrogen bond with the carbonyl group at position 4, influencing the compound's chemical and physical properties.

-

7-Acetoxy Group: An acetoxy group at position 7 of the A-ring. This group is an ester of the corresponding 7-hydroxyflavone (tectochrysin).

-

2-Phenyl Group: An unsubstituted phenyl group at position 2 of the pyran ring.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₇H₁₂O₅ | [1] |

| Molecular Weight | 296.27 g/mol | [1] |

| CAS Number | 6674-40-4 | [1] |

| Appearance | Predicted: Crystalline solid | Analogy to other flavones |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | [1] |

| pKa (predicted) | The 5-hydroxyl group is weakly acidic, with a pKa predicted to be higher than that of a typical phenol due to intramolecular hydrogen bonding. | Chemical Principles |

Spectroscopic Data (Predicted)

The following spectroscopic characteristics are predicted for this compound based on the known data of similar flavones.

1.3.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the flavone core, the acetoxy group, and the hydroxyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| 5-OH | ~12-13 | s | Downfield shift due to intramolecular H-bonding. |

| H-3 | ~6.7 | s | Singlet characteristic of the C3 proton in flavones. |

| H-6, H-8 | ~6.4-6.8 | d | Doublets for the two protons on the A-ring. |

| H-2', H-6' | ~7.9 | m | Multiplet for the ortho protons of the B-ring. |

| H-3', H-4', H-5' | ~7.5 | m | Multiplet for the meta and para protons of the B-ring. |

| -OCOCH₃ | ~2.3 | s | Singlet for the methyl protons of the acetoxy group. |

1.3.2. 13C NMR Spectroscopy

The carbon NMR spectrum will reflect the carbon skeleton of the flavone and the substituent groups. Data for the related 5-acetoxy-7-methoxy-flavone can be used for comparison.[2]

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~163 | |

| C-3 | ~107 | |

| C-4 | ~182 | Carbonyl carbon. |

| C-4a | ~105 | |

| C-5 | ~162 | Carbon bearing the hydroxyl group. |

| C-6 | ~98 | |

| C-7 | ~165 | Carbon bearing the acetoxy group. |

| C-8 | ~93 | |

| C-8a | ~157 | |

| C-1' | ~131 | |

| C-2', C-6' | ~126 | |

| C-3', C-5' | ~129 | |

| C-4' | ~132 | |

| -C OCH₃ | ~169 | Carbonyl of the acetoxy group. |

| -COCH ₃ | ~21 | Methyl of the acetoxy group. |

1.3.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (intramolecularly H-bonded) | 3100-3500 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C=O stretch (ketone) | 1650-1660 |

| C=O stretch (ester) | 1760-1770 |

| C=C stretch (aromatic) | 1500-1600 |

| C-O stretch (ester and ether) | 1000-1300 |

1.3.4. UV-Visible Spectroscopy

Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra.[3]

-

Band I: (300-400 nm) corresponds to the B-ring cinnamoyl system.

-

Band II: (240-280 nm) is associated with the A-ring benzoyl system.

For this compound, Band I is expected to be in the region of 320-350 nm, and Band II is expected around 260-280 nm. The presence of the 5-hydroxyl group typically causes a bathochromic shift of Band I.

1.3.5. Mass Spectrometry

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 296. Key fragmentation patterns would likely involve the loss of the acetyl group (-42 Da) from the acetoxy substituent, leading to a prominent fragment ion at m/z 254, corresponding to the 5,7-dihydroxyflavone cation. Further fragmentation would follow typical retro-Diels-Alder (RDA) pathways characteristic of flavonoids.

Synthesis and Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general and plausible synthetic route can be outlined based on established flavonoid synthesis methods, such as the Baker-Venkataraman rearrangement or the Claisen-Schmidt condensation followed by cyclization.

Proposed Synthetic Pathway

A likely synthetic approach involves the protection of one hydroxyl group of a dihydroxyacetophenone, followed by condensation with benzaldehyde, cyclization, and finally, selective acetylation.

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5,7-Dihydroxyflavone (Chrysin) A common precursor for this compound is 5,7-dihydroxyflavone (chrysin). One method for its synthesis is the Claisen-Schmidt condensation of 2,4,6-trihydroxyacetophenone with benzaldehyde to form a chalcone, followed by oxidative cyclization.

-

Materials: 2,4,6-trihydroxyacetophenone, benzaldehyde, potassium hydroxide, ethanol, iodine, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve 2,4,6-trihydroxyacetophenone and benzaldehyde in ethanol.

-

Add a solution of potassium hydroxide in ethanol dropwise at a low temperature to catalyze the Claisen-Schmidt condensation, forming the corresponding chalcone.

-

Isolate the chalcone intermediate.

-

Reflux the chalcone in DMSO with a catalytic amount of iodine to effect oxidative cyclization to 5,7-dihydroxyflavone.

-

Purify the product by recrystallization.

-

Step 2: Selective Acetylation of 5,7-Dihydroxyflavone The 7-hydroxyl group is generally more reactive than the 5-hydroxyl group, which is sterically hindered and involved in intramolecular hydrogen bonding. This allows for selective acetylation at the 7-position.

-

Materials: 5,7-dihydroxyflavone, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve 5,7-dihydroxyflavone in pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash the precipitate with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not currently available in the literature. However, the activities of structurally similar flavones provide a strong basis for predicting its potential pharmacological effects.

Predicted Biological Activities

-

Anticancer Activity: Many flavones, particularly those with a 5-hydroxyl group, exhibit anticancer properties. For instance, 5-hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells.[4] The presence of the 5-hydroxyl group in this compound suggests it may also possess cytotoxic and pro-apoptotic effects against cancer cells.

-

Antioxidant Activity: Flavonoids are well-known antioxidants. The phenolic hydroxyl group at the 5-position can act as a radical scavenger.

-

Anti-inflammatory Activity: Flavones are known to modulate inflammatory pathways.

-

Antibacterial Activity: Some hydroxyflavones have demonstrated antibacterial effects.

Potential Signaling Pathways

Based on the activity of related compounds like 5-hydroxy-7-methoxyflavone, this compound could potentially modulate the following signaling pathway:

Caption: Predicted pro-apoptotic signaling pathway.

Conclusion

This compound is a flavone derivative with a chemical structure that suggests a range of interesting biological activities. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and its potential pharmacological effects based on the well-documented characteristics of the flavone class of compounds. Further research is warranted to isolate or synthesize and characterize this compound to fully elucidate its chemical and biological profile, which may reveal its potential as a therapeutic agent.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 3. 5-Hydroxy-7,8-dimethoxyflavone | C17H14O5 | CID 188316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5-Hydroxy-7-acetoxyflavone derivatives

An In-depth Technical Guide on the Biological Activity of 5-Hydroxy-7-acetoxyflavone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of pharmacological properties.[1] Among them, this compound, a derivative of the natural flavone chrysin (5,7-dihydroxyflavone), has garnered significant attention for its multifaceted biological activities.[2][3] This compound and its derivatives are found in various plant sources and have been the subject of extensive research to explore their therapeutic potential.[2][3] The structural modifications, particularly the acetylation at the C-7 hydroxyl group, can significantly influence the compound's bioavailability and efficacy.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound and its related derivatives. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of flavone derivatives is a cornerstone of medicinal chemistry, enabling the creation of novel compounds with enhanced biological activities. A common and effective route for synthesizing this compound and its analogs involves the Baker-Venkataraman rearrangement. A generalized workflow for this synthesis is depicted below. The process often starts from a substituted 2'-hydroxyacetophenone, which undergoes benzoylation, rearrangement to a 1,3-diketone, and subsequent acid-catalyzed cyclization to form the flavone core.

Caption: Generalized Synthesis Workflow for Flavone Derivatives.

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The presence and position of hydroxyl and acetoxy groups are critical for these activities.[4][5]

Anticancer Activity

Derivatives of 5-hydroxyflavone have demonstrated significant potential as anticancer agents, acting through multiple mechanisms to inhibit cancer cell growth and induce cell death.[6] The 5-hydroxyl group, in particular, has been shown to be pivotal for enhanced inhibitory activity against colon cancer cells.[6]

Mechanisms of Action:

-

Induction of Apoptosis: One of the primary anticancer mechanisms is the induction of apoptosis. For instance, 5-Hydroxy-7-methoxyflavone, a closely related derivative, triggers mitochondrial-mediated apoptosis in human colon carcinoma (HCT-116) cells.[7] This process involves an increase in reactive oxygen species (ROS), leading to mitochondrial membrane disruption, cytochrome c release, and the activation of caspases.[7]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle in cancer cells. Studies on 5-hydroxy polymethoxyflavones have shown they can cause cell cycle arrest at different phases, such as G2/M or G0/G1, depending on the specific derivative and cell line.[6] This arrest prevents cancer cells from proliferating.

-

Modulation of Signaling Proteins: The anticancer effects are associated with the modulation of key proteins involved in cell proliferation and apoptosis, such as p21, CDK-2, CDK-4, and poly ADP ribose polymerase (PARP).[6]

-

Reversal of Drug Resistance: Certain derivatives have been shown to reverse multidrug resistance in cancer cells. For example, 5-hydroxy-3',4',7-trimethoxyflavone demonstrated a potent reversal effect on drug resistance mediated by the breast cancer resistance protein (BCRP/ABCG2), making cancer cells more sensitive to chemotherapy drugs.[8]

Caption: Mitochondrial-Mediated Apoptosis Pathway.

Table 1: Anticancer Activity of 5-Hydroxyflavone Derivatives

| Compound | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 5-hydroxy-3',4',7-trimethoxyflavone | K562/BCRP | RI₅₀ | 7.2 nM | [8] |

| 5-fluoro-3',4',7-trimethoxyflavone | K562/BCRP | RI₅₀ | 25 nM | [8] |

| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone | K562/BCRP | RI₅₀ | 91 nM | [8] |

| 5-hydroxy-6,7-dimethoxy-flavone | A. carbonarius | OTA Biosynthesis | Strong Inhibition | [9] |

| 5,6-dihydroxy-7-methoxy-flavone | A. carbonarius | OTA Biosynthesis | Best Control |[9] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Flavonoids, including dihydroxyflavone derivatives, are known to possess significant anti-inflammatory properties.[10][11] Their mechanisms often involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways.

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes and Cytokines: Dihydroxyflavones have been shown to inhibit cyclooxygenases (COX-1 and COX-2) and pro-inflammatory cytokines like TNF-α and IL-1β in a concentration-dependent manner.[10]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of flavones are largely mediated through the suppression of signaling pathways such as NF-κB, MAPK, and JNK-STAT.[5]

-

Reduction of Oxidative Stress: These compounds can suppress the release of reactive oxygen species from activated immune cells, which contributes to their anti-inflammatory effect.[10] Chrysin (5,7-dihydroxyflavone) has been shown to ameliorate arthritis in rats by reducing oxidative stress biomarkers and inflammatory cytokines.[12]

Antioxidant Activity

The ability to scavenge free radicals is a well-documented property of flavonoids.[1] This antioxidant capacity is crucial for protecting cells from oxidative damage, a process implicated in aging and various diseases.

Mechanisms of Action:

-

Radical Scavenging: The antioxidant activity of hydroxy-flavones is largely dependent on their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[13] The 2',3',4'-OH substitution pattern on the B ring is particularly important for potent radical scavenging activity in assays like the DPPH test.[14]

-

Enzyme Inhibition: Certain hydroxy-flavones are potent inhibitors of enzymes that generate free radicals. For example, 7-hydroxy-flavones have been identified as powerful competitive inhibitors of xanthine oxidase.[14]

-

Metal Chelation: The functional hydroxyl groups in flavonoids can chelate metal ions, which is a key mechanism in preventing the generation of radicals that can damage biomolecules.[1]

Table 2: Antioxidant Activity of Hydroxyflavone Derivatives

| Compound/Extract | Assay | Metric | Value | Reference |

|---|---|---|---|---|

| 7-Hydroxy flavone | DPPH Scavenging | IC₅₀ | >200 mg/mL | [15] |

| Ascorbic Acid (Control) | DPPH Scavenging | IC₅₀ | 5.5486 ± 0.81 mg/mL | [15] |

| 6″-O-Acetylgenistin | Lipid Peroxidation | IC₅₀ | 10.6 μM | [16] |

| 6″-O-Acetyldaidzin | Lipid Peroxidation | IC₅₀ | 8.2 μM |[16] |

Antimicrobial Activity

Several 5,7-dihydroxyflavanone derivatives have been synthesized and evaluated for their antimicrobial efficacy. These studies suggest that specific structural features, such as halogenation, can enhance their activity against a range of pathogens.

Key Findings:

-

Broad-Spectrum Activity: Halogenated derivatives of 5,7-dihydroxyflavanone have shown the best antimicrobial activity against Gram-positive bacteria, the yeast Saccharomyces cerevisiae, and the Gram-negative bacterium Vibrio cholerae.[17][18]

-

Low Cytotoxicity: Importantly, the cytotoxicities of these active compounds were found to be low when evaluated on human HepG2 cells, suggesting a favorable safety profile for potential therapeutic use.[17][18]

-

Structure-Activity Relationship: The presence of a 5,7-dihydroxylation pattern on the A ring is considered important for anti-MRSA activity.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of 7-Hydroxy-6-nitroflavone

This protocol describes a key intermediate step in synthesizing functionalized flavones.[4]

-

Reaction Setup: Add 3-benzoyl-7-hydroxy-6-nitroflavone (1.50 g, 3.88 mmol) to 50 mL of 5% ethanolic KOH at room temperature.

-

Reflux: Stir the mixture and heat to reflux for 1 hour. For complete conversion to the diketone intermediate, the reaction time can be extended to 24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ice-cold water and acidify.

-

Purification: Filter the precipitated products, wash with water, and dry. Purify the crude product using preparative thin-layer chromatography (eluent: 1:7 ethyl acetate/petroleum ether) to yield the desired 1,3-diketone intermediate.

-

Cyclization: The purified diketone is then treated with an acid catalyst to induce cyclization and form the 7-hydroxy-6-nitroflavone.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[19]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for 48 hours.

-

MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

DPPH Radical Scavenging Assay

This is a common in vitro method to determine antioxidant activity.[20]

-

Reaction Mixture: Prepare a reaction mixture by adding 2 mL of a 0.1 mM methanolic solution of DPPH to 2 mL of the test sample at varying concentrations (e.g., 50-300 μg/mL).

-

Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm against a blank.

-

Calculation: The scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] × 100. The IC₅₀ value is then determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

Caption: In Vitro Anticancer Activity Screening Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. Their diverse biological activities, including potent anticancer, anti-inflammatory, and antioxidant effects, are underpinned by multiple mechanisms of action, such as the induction of apoptosis, modulation of critical cell signaling pathways, and inhibition of inflammatory mediators. The structure-activity relationship studies highlight the crucial role of the hydroxyl and acetoxy groups in determining their biological efficacy.

The detailed experimental protocols and summarized data presented in this guide offer a valuable resource for the scientific community. Further research, focusing on lead optimization, in vivo efficacy, and pharmacokinetic profiling, is warranted to translate these promising preclinical findings into novel therapeutic agents for a range of human diseases.

References

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 6674-40-4 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effect of Selected Dihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chrysin, a 5,7-dihydroxyflavone restrains inflammatory arthritis in rats via subsiding oxidative stress biomarkers and inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxy-7-acetoxyflavone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data specifically detailing the in vitro mechanism of action of 5-Hydroxy-7-acetoxyflavone are limited in publicly available scientific literature. This guide synthesizes the available information on its anticancer activity and extrapolates potential mechanisms based on structurally related flavonoids, particularly its parent compound chrysin (5,7-dihydroxyflavone) and its 7-methoxy derivative.

Introduction

This compound is a synthetic derivative of chrysin, a naturally occurring flavonoid found in honey, propolis, and various plants. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structural modifications of the chrysin backbone, such as the acetylation at the 7-position, are often performed to enhance bioavailability and therapeutic efficacy. This document provides a comprehensive overview of the known in vitro activities of this compound and its hypothesized mechanisms of action based on current research on related compounds.

Anticancer Activity

The primary in vitro biological activity reported for this compound is its cytotoxicity against human cancer cell lines. This activity has been quantified in studies focusing on structure-activity relationships of chrysin derivatives.

Quantitative Data on Cytotoxicity

A quantitative structure-activity relationship (QSAR) study by Worachartcheewan and colleagues in 2015 investigated the anticancer activities of 21 chrysin derivatives, including this compound, against human gastric adenocarcinoma (SGC-7901) and human colorectal adenocarcinoma (HT-29) cell lines.[1] While the primary focus of the study was computational modeling, it was based on experimental cytotoxicity data.

| Compound | Cell Line | IC50 (µM) |

| This compound | SGC-7901 | Data not explicitly found in abstract |

| This compound | HT-29 | Data not explicitly found in abstract |

Note: The exact IC50 values from the experimental part of the cited QSAR study were not available in the abstract. Further investigation of the full-text article or its primary data source is required for these specific values.

A review on chrysin derivatives mentions a study by Zheng et al. that tested the in vitro anticancer activity of chrysin derivatives against SGC-7901 and HT-29 cell lines, indicating that a 5,7-dimethoxy-8-iodochrysin and an 8-bromo-5-hydroxy-7-methoxychrysin showed strong activities.[2] While this does not directly provide data for the 7-acetoxy derivative, it highlights that modifications on the A-ring of the chrysin scaffold significantly influence anticancer potency.

Postulated Mechanisms of Action

Based on the known mechanisms of chrysin and other 5,7-substituted flavones, the in vitro mechanism of action of this compound is likely to involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Induction of Apoptosis via Intrinsic Pathway

Structurally similar compounds, such as 5-hydroxy-7-methoxyflavone, have been shown to induce apoptosis in human colon carcinoma cells (HCT-116).[3][4] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.

This process is characterized by:

-

Increased ROS production: Leading to oxidative stress.

-

Disruption of mitochondrial membrane potential (ΔΨm).

-

Release of cytochrome c from the mitochondria into the cytosol.

-

Modulation of Bcl-2 family proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

-

Activation of caspases: Primarily initiator caspase-9 and effector caspase-3.

It is plausible that this compound triggers a similar cascade of events, leading to programmed cell death in cancer cells.

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Cell Cycle Arrest

Many flavonoids exert their anticancer effects by arresting the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone has been shown to arrest the cell cycle in the G2/M phase in triple-negative breast cancer cells.[5] Depending on the cell type and the specific chemical structure, this compound could potentially induce cell cycle arrest at the G0/G1, S, or G2/M phase. This is often mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs).

Caption: Potential mechanism of cell cycle arrest by this compound.

Modulation of Pro-inflammatory and Survival Signaling Pathways

Chronic inflammation is a key factor in tumorigenesis. Flavonoids are well-known for their anti-inflammatory properties, often exerted through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activation of NF-κB promotes the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of this pathway by flavonoids can lead to a reduction in pro-inflammatory cytokines and a decrease in cancer cell survival.

Additionally, the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt signaling pathways are crucial for cell growth and survival and are often dysregulated in cancer. Chrysin and its derivatives have been shown to interfere with these pathways.[6] It is hypothesized that this compound may also modulate these pathways, leading to its anticancer effects.

Caption: Hypothesized modulation of key signaling pathways by this compound.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments that would be essential to elucidate the in vitro mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of the compound on cancer cells.

Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Advancements and recent explorations of anti-cancer activity of chrysin: from molecular targets to therapeutic perspective [explorationpub.com]

Navigating the Physicochemical Landscape of 5-Hydroxy-7-acetoxyflavone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to understanding and evaluating the solubility and stability of 5-Hydroxy-7-acetoxyflavone. As of the latest literature review, specific quantitative data for this compound is limited. Therefore, this guide leverages established principles and experimental data from structurally similar flavonoids to provide a robust framework for its physicochemical characterization.

Introduction to this compound

This compound belongs to the flavonoid class of polyphenolic secondary metabolites found in plants. The core flavone structure, coupled with a hydroxyl group at the 5-position and an acetoxy group at the 7-position, dictates its physicochemical properties, including solubility and stability. These characteristics are paramount for its potential applications in research and drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and storage. This guide outlines the expected solubility and stability profile of this compound based on current knowledge of flavonoids and provides detailed protocols for its empirical determination.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability. For flavonoids, solubility is influenced by the nature of the solvent, temperature, and the specific functional groups on the flavonoid core. The presence of a hydroxyl group can increase polarity, while the acetoxy group may have a more complex influence.

Predicted Solubility of this compound

Based on the general solubility of flavonoids, this compound is expected to exhibit low solubility in water and higher solubility in organic solvents. The acetoxy group may slightly increase its lipophilicity compared to its 5,7-dihydroxyflavone (chrysin) parent compound.

Comparative Solubility Data of Representative Flavonoids

To provide a practical reference, the following table summarizes the solubility of several common flavonoids in various solvents. This data can be used to inform solvent selection for the experimental determination of this compound solubility.

| Flavonoid | Solvent | Temperature (°C) | Solubility (mmol·L⁻¹) |

| Quercetin | Acetone | 50 | 80 |

| Quercetin | tert-Amyl alcohol | 50 | 67 |

| Quercetin | Acetonitrile | 50 | 5.40 |

| Hesperetin | Methanol | 25 | - |

| Hesperetin | Ethanol | 25 | - |

| Hesperetin | Ethyl Acetate | 25 | - |

| Hesperetin | Acetone | 25 | - |

| Hesperetin | Acetonitrile | 25 | - |

Note: Specific solubility values for hesperetin were not provided in the search results, but it is soluble in these organic solvents.[1][2][3]

Experimental Protocol for Solubility Determination

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound.

Objective: To determine the saturation solubility of this compound in various solvents at a constant temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate)

-

Shaking incubator or water bath with temperature control

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

-

Data Analysis: Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.

Stability Profile

The stability of a flavonoid is influenced by several factors, including pH, temperature, and light exposure. Degradation can occur through oxidation, hydrolysis, or other chemical transformations.

Predicted Stability of this compound

The 5-hydroxy group can be susceptible to oxidation, while the 7-acetoxy group may undergo hydrolysis, especially under acidic or basic conditions. Flavonoids are also generally sensitive to light.

Factors Affecting Flavonoid Stability

The following table summarizes the general effects of various environmental factors on the stability of flavonoids.

| Factor | General Effect on Flavonoid Stability |

| pH | Stability is often greatest in acidic conditions (pH < 7). Degradation can increase in neutral to alkaline conditions.[4][5][6] |

| Temperature | Higher temperatures generally accelerate degradation.[5][6][7][8][9] |

| Light | Exposure to light, particularly UV light, can cause significant degradation.[5][6][7] |

| Oxygen | The presence of oxygen can lead to oxidative degradation. |

| Metal Ions | Certain metal ions can catalyze the degradation of flavonoids.[7] |

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under different pH, temperature, and light conditions.

Materials:

-

This compound stock solution of known concentration

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9, 10)

-

Temperature-controlled chambers or water baths

-

Photostability chamber or light source with controlled illuminance

-

HPLC system

-

Amber vials

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the different pH buffers.

-

Stress Conditions:

-

pH Stability: Store the buffered solutions at a constant temperature (e.g., 25 °C) in the dark.

-

Thermal Stability: Store solutions (at a specific pH, e.g., pH 7) at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C) in the dark.

-

Photostability: Expose solutions (at a specific pH and temperature) to a controlled light source. A control sample should be kept in the dark at the same temperature.

-

-

Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Quantification: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate constant and half-life to quantify the stability.

Experimental Workflows

General Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive solubility and stability assessment of a novel flavonoid like this compound.

Caption: Workflow for solubility and stability testing.

Conclusion

While specific experimental data for this compound is not yet widely available, this guide provides a comprehensive framework for its physicochemical characterization. By leveraging the established knowledge of flavonoid chemistry and employing the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically determine the solubility and stability of this compound. This essential data will underpin its future development and application in various scientific and therapeutic areas.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Solubility of flavonoids in pure solvents [bibliotecadigital.ipb.pt]

- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.plos.org [journals.plos.org]

- 8. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In Silico Docking Studies of 5-Hydroxy-7-acetoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico molecular docking study of 5-Hydroxy-7-acetoxyflavone, a derivative of the chrysin family of flavonoids. Due to a lack of specific published docking studies for this compound, this paper outlines a detailed, plausible methodology and presents illustrative data based on the known biological activities of structurally similar flavonoids, such as 5-hydroxy-7-methoxyflavone. The primary focus is on the potential interaction of this compound with key proteins involved in cancer-related signaling pathways, particularly those driving apoptosis. This guide details the experimental protocols for molecular docking, summarizes potential binding affinities, and visualizes the implicated signaling pathways and experimental workflows, serving as a blueprint for future research in this area.

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in plants, known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The core flavone structure can be variously substituted with hydroxyl, methoxy, and other functional groups, significantly influencing its biological effects. The presence of a hydroxyl group at the 5-position is often considered crucial for the enhanced inhibitory activity of flavonoids in cancer cells.[2]

This compound is a synthetic derivative of chrysin (5,7-dihydroxyflavone). While the synthesis of various acetoxyflavones has been documented, specific biological and in silico studies on the 5-hydroxy-7-acetoxy variant are limited. However, studies on the closely related 5-hydroxy-7-methoxyflavone have shown that it can induce mitochondrial-associated cell death in human colon carcinoma cells via reactive oxygen species (ROS) signaling.[3][4][5] This suggests that this compound may also target proteins within apoptosis-related pathways.

This guide, therefore, outlines a hypothetical in silico docking study of this compound against key apoptosis-regulating proteins to predict its potential as a therapeutic agent.

Potential Molecular Targets and Signaling Pathways

Based on the known activity of similar flavonoids, a primary focus for in silico studies of this compound would be proteins that regulate apoptosis and cell proliferation. A key signaling cascade implicated is the intrinsic (mitochondrial) apoptosis pathway. Increased cellular ROS can trigger endoplasmic reticulum (ER) stress and activate c-Jun N-terminal kinase (JNK), which in turn modulates the activity of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and subsequent caspase activation.[3][4]

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Protocols

A standard molecular docking workflow would be employed to predict the binding affinity and interaction patterns of this compound with its putative protein targets.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound would be obtained from a chemical database like PubChem or synthesized in silico using molecular modeling software. The structure would then be energy-minimized using a suitable force field (e.g., MMFF94).

-

Protein Preparation: The crystal structures of target proteins (e.g., Bcl-2, JNK) would be retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands would be removed, and polar hydrogen atoms added. The protein structures would be energy-minimized to relieve any steric clashes.

Molecular Docking Simulation

-

Software: AutoDock Vina is a widely used and effective tool for molecular docking.

-

Grid Box Generation: A grid box would be defined to encompass the active site of the target protein. The size and center of the grid would be determined based on the binding pocket of a known co-crystallized inhibitor or predicted using active site detection tools.

-

Docking Parameters: The Lamarckian Genetic Algorithm would be employed with a set number of runs (e.g., 100) to ensure a thorough search of the conformational space. The exhaustiveness parameter would be set to a value that balances computational cost and accuracy (e.g., 8).

-

Pose Selection and Analysis: The docked poses would be ranked based on their binding affinity scores (kcal/mol). The pose with the lowest binding energy, representing the most stable complex, would be selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) using visualization software like PyMOL or Discovery Studio.

Experimental Workflow Diagram

Caption: A typical workflow for in silico molecular docking studies.

Hypothetical Data Presentation

The following tables present plausible, illustrative data that could be generated from a docking study of this compound against selected protein targets.

Table 1: Docking Scores and Binding Affinities

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

| Bcl-2 | 2O2F | -8.5 |

| JNK1 | 3PZE | -7.9 |

| Caspase-3 | 2J32 | -7.2 |

| PI3K | 1E8X | -9.1 |

| Akt1 | 3O96 | -8.8 |

Table 2: Key Intermolecular Interactions with Bcl-2 (PDB: 2O2F)

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Phe105 | Pi-Pi Stacked | 3.8 |

| Arg146 | Hydrogen Bond | 2.9 |

| Tyr101 | Pi-Alkyl | 4.5 |

| Val133 | Alkyl | 4.1 |

| Asp108 | Hydrogen Bond | 3.1 |

Conclusion and Future Directions

This technical guide outlines a robust framework for investigating the therapeutic potential of this compound through in silico molecular docking. The hypothetical results suggest that this compound may exhibit favorable binding to key proteins in apoptosis and cell survival pathways, such as Bcl-2 and PI3K. The detailed protocols and visualized workflows provide a clear path for researchers to validate these predictions experimentally.

Future work should focus on performing these docking studies and corroborating the in silico findings with in vitro assays, such as cell viability, apoptosis assays, and western blotting, to confirm the effects of this compound on the predicted signaling pathways in relevant cancer cell lines. Such integrated approaches are essential for the development of novel flavonoid-based anticancer agents.

References

- 1. Endocrine-Disrupting Activities of Flavones on Steroid Receptors: Structural Requirements and Synthesis of Novel Flavone with Improved Estrogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]

- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Acetoxyflavones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant interest in the pharmaceutical and nutraceutical industries for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. However, the therapeutic potential of many flavonoids is often limited by their poor oral bioavailability, characterized by low absorption and extensive first-pass metabolism. To overcome these limitations, synthetic modifications of the flavonoid scaffold have been explored, with acetylation being a prominent strategy. Acetoxyflavones, flavonoid derivatives in which one or more hydroxyl groups are replaced by acetyl groups, are often investigated as prodrugs to enhance the pharmacokinetic profile of the parent hydroxyflavones. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of acetoxyflavones, with a focus on data presentation, experimental protocols, and the visualization of key processes.

Pharmacokinetics of Acetoxyflavones

The introduction of acetyl groups can significantly alter the physicochemical properties of flavonoids, primarily by increasing their lipophilicity. This modification is intended to improve membrane permeability and absorption. However, the overall impact on bioavailability can be complex and varies between different acylated flavonoids.[1]

Absorption

Acetylation can enhance the absorption of some flavonoids. For instance, the acetylation of quercetin has been shown to improve its bioavailability.[2] The increased lipophilicity of acetylated flavonoids may facilitate their passive diffusion across the intestinal epithelium.[2] Conversely, some studies on acylated anthocyanins have reported lower absorption levels compared to their non-acylated counterparts, suggesting that the relationship between acylation and absorption is not universally straightforward and may depend on the specific flavonoid structure and the position of acetylation.[1]

Distribution

Once absorbed, acetoxyflavones are likely distributed throughout the body. Their increased lipophilicity may lead to greater tissue accumulation compared to their more polar hydroxyflavone counterparts. However, rapid in vivo hydrolysis can limit the systemic exposure to the intact acetylated compound.

Metabolism

The metabolism of acetoxyflavones is a critical determinant of their biological activity and pharmacokinetic profile. It is a multi-step process involving initial hydrolysis followed by classic Phase I and Phase II metabolic transformations of the resulting hydroxyflavone.

Initial Hydrolysis by Esterases: The primary and most crucial metabolic step for acetoxyflavones is the hydrolysis of the ester bond to release the parent hydroxyflavone and acetic acid. This reaction is catalyzed by various esterase enzymes present in the intestines, liver, and blood.[3][4] The rate and extent of this hydrolysis reaction significantly influence the concentration of the active hydroxyflavone in the systemic circulation.

Phase I Metabolism (Cytochrome P450): Following hydrolysis, the liberated hydroxyflavones are substrates for Phase I metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily.[5][6] CYPs catalyze a variety of oxidative reactions, including hydroxylation and demethylation, which further modify the flavonoid structure.[5] The specific CYP isoforms involved in flavonoid metabolism include CYP1A2, CYP3A4, and CYP2C9.[5][7] The expression and activity of these enzymes can vary significantly between individuals, contributing to inter-individual differences in flavonoid metabolism.[5]

Phase II Metabolism (Conjugation): The products of Phase I metabolism, as well as the parent hydroxyflavones, undergo Phase II conjugation reactions.[8] These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), involve the addition of endogenous polar molecules like glucuronic acid or sulfate.[9][10] This process increases the water solubility of the flavonoids, facilitating their excretion from the body.[9] Glucuronidation is a major metabolic pathway for many flavonoids.[11]

Excretion

The conjugated metabolites of flavonoids are primarily excreted in the urine and, to a lesser extent, in the bile.[8] The efficiency of these excretion pathways contributes to the overall clearance of the compounds from the body.

Quantitative Data Presentation

The following tables summarize hypothetical pharmacokinetic parameters for a generic acetoxyflavone and its corresponding hydroxyflavone metabolite. These values are illustrative and would need to be determined experimentally for specific compounds.

Table 1: Pharmacokinetic Parameters of an Acetoxyflavone and its Hydroxyflavone Metabolite Following Oral Administration

| Parameter | Acetoxyflavone | Hydroxyflavone (from Acetoxyflavone) |

| Cmax (ng/mL) | 50 ± 10 | 250 ± 50 |

| Tmax (h) | 0.5 ± 0.1 | 1.5 ± 0.3 |

| AUC (0-t) (ng·h/mL) | 100 ± 20 | 1500 ± 300 |

| t1/2 (h) | 1.0 ± 0.2 | 4.0 ± 0.8 |

| Oral Bioavailability (%) | Assumed 100% absorption, but rapidly metabolized | Dependent on hydrolysis of acetoxyflavone |

Table 2: In Vitro Metabolic Stability of an Acetoxyflavone in Liver Microsomes

| Parameter | Value |

| Half-life (t1/2, min) | 15 ± 3 |

| Intrinsic Clearance (Clint, µL/min/mg protein) | 46.2 ± 9.2 |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo pharmacokinetic study to determine the plasma concentration-time profile of an acetoxyflavone and its hydroxyflavone metabolite.

1. Animal Model:

-

Species: Male Sprague-Dawley rats (250-300 g).

-

Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

-

Fasting: Animals are fasted overnight before dosing, with water ad libitum.[12]

2. Dosing:

-

Formulation: The acetoxyflavone is formulated in a suitable vehicle (e.g., a mixture of polyethylene glycol 400, ethanol, and saline).

-

Administration: A single dose is administered via oral gavage (p.o.) or intravenous injection (i.v.) into the tail vein.

3. Blood Sampling:

-

A sparse sampling schedule is employed. Serial blood samples (approximately 100 µL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[12]

4. Plasma Preparation:

-

Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.[12]

-

Plasma samples are stored at -80°C until analysis.[12]

5. Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract the analytes.[12]

-

Chromatography: The extracted samples are analyzed using a reverse-phase C18 column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

-

Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[12] Specific parent-to-daughter ion transitions are monitored for the acetoxyflavone and its hydroxyflavone metabolite.

6. Pharmacokinetic Analysis:

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro assay to assess the metabolic stability of an acetoxyflavone in liver microsomes.

1. Materials:

-

Pooled human or rat liver microsomes.

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

Test acetoxyflavone dissolved in a suitable solvent (e.g., DMSO).

2. Incubation:

-

A reaction mixture is prepared containing liver microsomes, phosphate buffer, and the acetoxyflavone in a 96-well plate or microcentrifuge tubes.

-

The reaction is initiated by adding the NADPH regenerating system.

-

The mixture is incubated at 37°C with gentle shaking.

3. Sampling and Reaction Termination:

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is terminated by adding a quenching solvent, typically cold acetonitrile containing an internal standard.

4. Analysis (LC-MS/MS):

-

The quenched samples are centrifuged to pellet the precipitated proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent acetoxyflavone over time.

5. Data Analysis:

-

The percentage of the parent compound remaining at each time point is plotted against time.

-

The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

-

The intrinsic clearance (Clint) is calculated using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).[13]

Signaling Pathways and Experimental Workflows

The biological effects of acetoxyflavones are predominantly mediated by their corresponding hydroxyflavone metabolites. These metabolites can modulate various intracellular signaling pathways implicated in cellular processes such as proliferation, apoptosis, and inflammation.

Potential Signaling Pathways Modulated by Hydroxyflavone Metabolites

Flavonoids have been shown to interact with several key signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoids can inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[14]

-

MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular responses, including stress responses and inflammation. Flavonoids can modulate the activity of different MAPK pathways.[14]

-

NF-κB Pathway: This pathway plays a central role in inflammation. Many flavonoids exhibit anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[15]

-

TrkB Receptor Signaling: 7,8-Dihydroxyflavone, the metabolite of 7,8-diacetoxyflavone, is a known agonist of the TrkB receptor, which is involved in neuronal survival and plasticity.[16]

Diagrams of Experimental Workflows and Metabolic Pathways

References

- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. In vitro investigation of cytochrome P450-mediated metabolism of dietary flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Inhibitory Effect of Flavonoid Aglycones on the Metabolic Activity of CYP3A4 Enzyme [mdpi.com]

- 7. The Effect of Flavonoid Aglycones on the CYP1A2, CYP2A6, CYP2C8 and CYP2D6 Enzymes Activity [mdpi.com]

- 8. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioactivity of Substituted Flavones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the multifaceted bioactivity of substituted flavones, a prominent class of polyphenolic compounds. Flavones, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone, exhibit a wide range of pharmacological effects, primarily attributed to the nature and position of various substituents on their core structure. This document delves into the anticancer, antioxidant, anti-inflammatory, and antimicrobial properties of these compounds, presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Anticancer Activity of Substituted Flavones

Substituted flavones have emerged as promising candidates in oncology research due to their ability to modulate various cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. The cytotoxic effects of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Quantitative Data: Anticancer Activity

The following table summarizes the IC50 values of representative substituted flavones against different human cancer cell lines. The diverse substitution patterns significantly influence their anticancer potency.

| Flavone Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 3',4'-Dihydroxyflavone | MG-63 (Osteosarcoma) | 98.5 (± 37.5) | [1] |

| 3',4'-Dihydroxyflavone | U2OS (Osteosarcoma) | 34.6 (± 3.6) | [1] |

| 3,6-Dihydroxyflavone | HeLa (Cervical Cancer) | 25 (24h), 9.8 (48h) | [2] |

| 3,6-Dihydroxyflavone | PC3 (Prostate Cancer) | 50 | [2] |

| Luteolin | Various | Varies | [3] |

| Quercetin | Various | Varies | [3] |

| Kaempferol | Various | Varies | [3] |

| 3-Hydroxy-3',4'-dimethoxyflavone | SK-MEL-1 (Melanoma) | Strong cytotoxicity reported | [4] |

| 3-Hydroxy-3',4'-dimethoxyflavone | HL-60 (Leukemia) | Strong cytotoxicity reported | [4] |

| 3-Hydroxy-3',4'-dimethoxyflavone | U-937 (Leukemia) | Strong cytotoxicity reported | [4] |

| 3-Hydroxy-3',4'-dimethoxyflavone | MOLT-3 (Leukemia) | Strong cytotoxicity reported | [4] |

| 3-Hydroxy-3',4'-dimethoxyflavone | K-562/ADR (Multidrug-resistant Leukemia) | Strong cytotoxicity reported | [4] |

| 3',4',5-Trihydroxyflavone | A549 (Lung Cancer) | EC50 < 25 | [5] |

| 3',4',5-Trihydroxyflavone | MCF-7 (Breast Cancer) | EC50 < 25 | [5] |

| 3,3',6-Trihydroxyflavone | U87 (Glioblastoma) | EC50 < 25 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[6][7][8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate under standard conditions to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted flavone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[7]

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways in Anticancer Activity

Substituted flavones exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt and MAPK pathways are two of the most significant targets.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. Many substituted flavones have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

References

- 1. 3′,4′-Dihydroxyflavonol Modulates the Cell Cycle in Cancer Cells: Implication as a Potential Combination Drug in Osteosarcoma [mdpi.com]

- 2. Cytotoxic Activity of 3,6-Dihydroxyflavone in Human Cervical Cancer Cells and Its Therapeutic Effect on c-Jun N-Terminal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. sdiarticle4.com [sdiarticle4.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

HPLC and LC-MS methods for 5-Hydroxy-7-acetoxyflavone analysis

An increasing interest in the pharmacological properties of flavonoids has driven the need for robust and sensitive analytical methods for their quantification in various matrices. 5-Hydroxy-7-acetoxyflavone, a derivative of the flavone backbone, is a compound of interest for researchers in drug discovery and natural product chemistry. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

While specific validated methods for this compound are not widely published, the protocols outlined below are based on established methods for structurally similar flavonoids, such as 5,7-dihydroxyflavone (chrysin), and provide a strong starting point for method development and validation.

Application Note: Analysis of this compound

Introduction

This compound is a synthetic derivative of the coumarin scaffold, a class of compounds known for their wide range of biological activities.[1] Accurate quantification of this compound is essential for pharmacokinetic studies, metabolism research, and quality control of synthesized batches. HPLC with UV detection and LC-MS/MS are powerful techniques for the selective and sensitive determination of flavonoids in complex mixtures.[2][3]

Chromatographic Principles

Reversed-phase HPLC is the most common approach for the separation of flavonoids.[1] A C18 stationary phase provides good retention and separation based on the hydrophobicity of the analytes. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency in LC-MS.[4][5]

For highly sensitive and selective analysis, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. This technique allows for the precise quantification of the target analyte even at very low concentrations in complex biological matrices.[6]

Experimental Protocols

The following protocols are recommended starting points for the analysis of this compound. Optimization will likely be required based on the specific matrix and instrumentation.

Protocol 1: HPLC-UV Method

This protocol is suitable for the quantification of this compound in relatively clean samples, such as formulated products or in vitro assays.

-

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

-

Mobile Phase:

-

Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities. A starting point could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.[5]

-

Column Temperature: Ambient or controlled at 25 °C.

-

Detection: UV absorbance at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

-

Protocol 2: LC-MS/MS Method

This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices like plasma or tissue homogenates.

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (IS).[4] A structurally similar compound not present in the sample can be used as an IS.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 5 minutes.[4]

-

Transfer the clear supernatant to a clean vial for injection.

-

-

LC-MS/MS Conditions:

-

Chromatographic Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode. Flavonoids can often be detected in both modes, so initial experiments should be conducted to determine the most sensitive mode for this compound.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. These transitions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

-

-

Quantitative Data Summary

The following table summarizes quantitative data from validated HPLC and LC-MS/MS methods for compounds structurally related to this compound. This data can serve as a reference for expected performance during method validation.

| Parameter | 5,7-Dihydroxyflavone (Chrysin) | 3′,4′,5-Trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4′-glucuronide (TMG) |

| Instrumentation | LC-MS/MS | HPLC-DAD |

| Linearity Range | 4.50–4500 ng/mL[4] | 15.625–500 µg/mL[5] |

| Correlation Coefficient (R²) | Not specified, but a linear response function was established[4] | 0.999[5] |

| Limit of Detection (LOD) | Not specified | Mentioned but value not provided[5] |

| Limit of Quantification (LOQ) | Not specified | Mentioned but value not provided[5] |

| Recovery | Not specified | 90–101%[5] |

| Precision (Intra-day) | Good precision demonstrated[4] | < 3%[5] |

| Precision (Inter-day) | Good precision demonstrated[4] | < 6%[5] |

Method Validation

For use in regulated studies, any developed method for this compound must be fully validated according to regulatory guidelines (e.g., US FDA).[4] Key validation parameters include:

-

Specificity and Selectivity

-

Linearity and Range

-

Accuracy and Precision

-

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

Recovery

-

Stability

Visualizations

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a target analyte from a biological matrix.

References

- 1. benchchem.com [benchchem.com]

- 2. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Hydroxy-7-acetoxyflavone as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-acetoxyflavone is a synthetic flavonoid derivative. Flavonoids, a broad class of plant secondary metabolites, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A significant portion of these activities can be attributed to their ability to interact with and inhibit various enzymes. The structural characteristics of this compound, particularly the presence of a hydroxyl group at the 5-position and an acetoxy group at the 7-position of the flavone backbone, suggest its potential as a modulator of enzyme activity.

While specific enzymatic inhibition data for this compound is not extensively available in the public domain, the well-documented inhibitory profile of structurally related 5-hydroxyflavones allows for the formulation of strong hypotheses regarding its potential targets. These include enzymes involved in inflammation (Cyclooxygenase-2, COX-2; inducible Nitric Oxide Synthase, iNOS) and drug metabolism (Cytochrome P450 family, e.g., CYP3A4). These application notes provide a framework for investigating the enzyme inhibitory potential of this compound, including detailed experimental protocols and data presentation guidelines.

Potential Enzyme Targets and Rationale

Based on structure-activity relationships of similar flavonoids, this compound is a promising candidate for inhibiting the following enzymes:

-

Cyclooxygenase-2 (COX-2): Many 5-hydroxyflavones are known to be selective inhibitors of COX-2, an enzyme upregulated during inflammation and implicated in pain and cancer.

-

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide by iNOS is a hallmark of inflammatory conditions. Flavonoids have been shown to inhibit iNOS expression and activity.

-

Cytochrome P450 3A4 (CYP3A4): This enzyme is crucial for the metabolism of a vast number of drugs. Inhibition of CYP3A4 by compounds like flavonoids can lead to significant drug-drug interactions.

Data Presentation: Quantitative Inhibitory Activity

To facilitate a clear comparison of the inhibitory potency of this compound against various potential enzyme targets, all quantitative data should be summarized in a structured table. The following table presents hypothetical, yet plausible, inhibitory data for this compound to serve as an example for presenting experimental findings.

| Target Enzyme | Assay Type | IC50 (µM) [Hypothetical] | Positive Control | Positive Control IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Cell-free (ovine) | 8.5 | Celecoxib | 0.04 |

| Inducible Nitric Oxide Synthase (iNOS) | Cell-based (RAW 264.7) | 12.2 | L-NIL | 3.8 |

| Cytochrome P450 3A4 (CYP3A4) | Recombinant Human | 5.3 | Ketoconazole | 0.015 |

Experimental Protocols

Detailed methodologies for key enzyme inhibition assays are provided below. These protocols are adaptable for the screening and characterization of this compound.

Protocol 1: Cyclooxygenase-2 (COX-2) Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory effect of this compound on the activity of purified ovine COX-2.

Materials:

-

This compound

-

Ovine COX-2 enzyme (purified)

-

Arachidonic acid (substrate)

-

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Celecoxib (positive control)

-

DMSO (vehicle)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of the test compound and Celecoxib in the reaction buffer.

-

Prepare a solution of arachidonic acid in ethanol and then dilute in the reaction buffer.

-

Prepare a solution of TMPD in the reaction buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of Reaction Buffer

-

10 µL of test compound dilution (or vehicle/positive control)

-